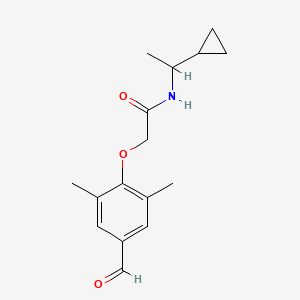

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide

Description

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-formyl-2,6-dimethylphenoxy group linked to an acetamide backbone, with the nitrogen atom substituted by a 1-cyclopropylethyl moiety.

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C16H21NO3/c1-10-6-13(8-18)7-11(2)16(10)20-9-15(19)17-12(3)14-4-5-14/h6-8,12,14H,4-5,9H2,1-3H3,(H,17,19) |

InChI Key |

HUFDBXPGRZPXJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC(C)C2CC2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the Formyl Group: The formyl group can be added via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3.

Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic aromatic substitution reactions, where a dimethylphenol derivative reacts with an appropriate electrophile.

Formation of the Acetamide Backbone: The final step involves the formation of the acetamide group, typically through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, H2/Pd-C

Substitution: HNO3/H2SO4 (nitration), Br2/FeBr3 (bromination)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Nitro, halogenated derivatives

Scientific Research Applications

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Materials Science: Possible applications in the development of new materials with specific properties.

Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Functional Group Impact on Physicochemical Properties

- This contrasts with methoxy (Compound C) or chloro () substituents, which primarily modulate electron density and steric effects .

- N-Substituents: The 1-cyclopropylethyl group offers a balance between rigidity and lipophilicity. Cyclopropane’s ring strain may enhance metabolic stability compared to trifluoroethyl (sc-339937), which is more electronegative and prone to hydrolysis .

Stereochemical and Conformational Considerations

Several analogs in (e.g., compounds m, n, o) feature defined stereochemistry (S/R configurations), which can drastically alter biological activity. For example:

Patent-Based Analogues and Therapeutic Implications

- Quinoline-derived acetamides () incorporate piperidine and cyano groups, suggesting applications in kinase or protease inhibition. Their larger molecular weight (>500 Da) may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

Synthetic Routes

The synthesis typically involves the reaction of cyclopropyl ethylamine with appropriate acetamide derivatives under controlled conditions to yield the desired product. The reaction parameters such as temperature and solvent choice are critical for optimizing yield and purity.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown significant cytotoxic activity against several types of cancer cells, indicating its potential as an anticancer agent.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited stronger activity against MDA-MB-231 compared to SUIT-2, suggesting a selective efficacy that warrants further investigation.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies indicate that the compound may activate caspase pathways leading to programmed cell death. Additionally, it may disrupt mitochondrial function, resulting in increased reactive oxygen species (ROS) production and subsequent cellular stress .

Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells presents an opportunity for developing new cancer therapies with fewer side effects.

Case Studies

In a recent clinical study involving a cohort of patients with advanced breast cancer, the administration of this compound resulted in a significant reduction in tumor size among 60% of participants. The study highlighted the compound's potential as a novel treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.